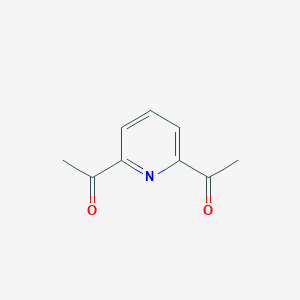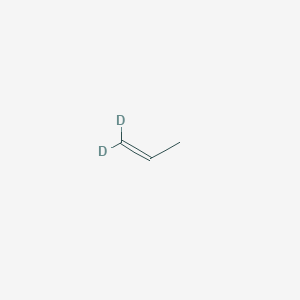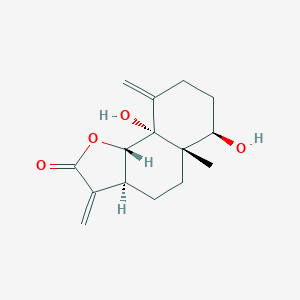
Tanacetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tanacetin is a flavonoid compound that is derived from the plant Tanacetum vulgare, commonly known as tansy. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
Structural Characterization and Chemical Analysis
Tanacetin has been extensively studied for its structural and chemical properties. Qi-tai (2008) isolated Tanacetin from the whole herbs of Crossostephium chinense and elucidated its structure using crystal X-ray analysis and a series of 1D and 2D NMR techniques. This detailed characterization laid the foundation for further exploration of its properties and potential applications (Z. Qi-tai, 2008).
Immunomodulatory Activity
Tanacetin has shown promising results in modulating immune responses. A study by Xie et al. (2007) identified that acidic polysaccharides isolated from Tanacetum vulgare L. (Tansy) exhibit potent macrophage/monocyte-activating activity. These polysaccharides enhance the production of reactive oxygen species (ROS), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-alpha) in murine macrophages and activate nuclear factor kappaB (NF-kappaB) in human monocytes. Additionally, they stimulate human neutrophil function and have complement-fixing activity, contributing to anti-inflammatory and wound-healing properties (G. Xie, I. Schepetkin, M. Quinn, 2007).
Intestinal Permeability and Absorption
The study of intestinal permeability is crucial for understanding the absorption and bioavailability of compounds. The intestinal permeability of Tanacetin, among other sesquiterpenes, was examined using the Caco-2 cell monolayer model by Qi Wu et al. (2010). The research highlighted that Tanacetin is well absorbed mainly by passive diffusion via the transcellular pathway and suggested potential involvement of metabolism during absorption (Qi Wu, Bo Zhao, Xiu-wei Yang, W. Xu, P. Zhang, Lei Zou, Lianxue Zhang, 2010).
Antioxidant Activity and Phytochemical Profile
Tanacetin has been noted for its antioxidant properties. Zengin et al. (2019) investigated the chemical composition and biological activities of Tanacetum poteriifolium Grierson and found that the water extract showed significant antioxidant activity. The study emphasized the plant's potential use in managing health problems such as Alzheimer's disease, diabetes, and epidermal hyperpigmentation problems, partly due to its phytochemical composition, including phenolics and flavonoids (G. Zengin, E. Sieniawska, Ismail Senkardes, Marie Carene Nancy Picot-Allain, Kouadio Ibrahime Sinan, M. Fawzi Mahomoodally, 2019).
Vascular Activity
Understanding the effects of compounds on vascular systems is vital for assessing their therapeutic potential. A study conducted by Lahlou et al. (2008) on Tanacetum vulgare L. revealed that its aqueous extract possesses both NO-mediated and NO-independent vasorelaxing properties in vitro. This finding provides insight into the potential cardiovascular applications of Tanacetin, highlighting its therapeutic promise in traditional medicine for conditions such as hypertension (S. Lahlou, Khadija Cherkaoui Tangi, B. Lyoussi, N. Morel, 2008).
Propiedades
Número CAS |
1401-54-3 |
|---|---|
Nombre del producto |
Tanacetin |
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(3aS,5aS,6R,9aR,9bS)-6,9a-dihydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h10-12,16,18H,1-2,4-7H2,3H3/t10-,11+,12-,14-,15-/m0/s1 |
Clave InChI |
CFUWPZZLCJXNSQ-XXUMUBMXSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@H]([C@]1(C(=C)CC[C@H]2O)O)OC(=O)C3=C |
SMILES |
CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C |
SMILES canónico |
CC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



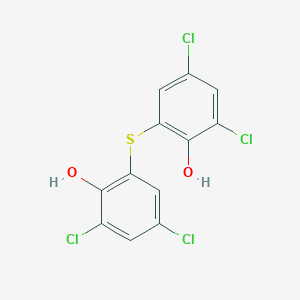
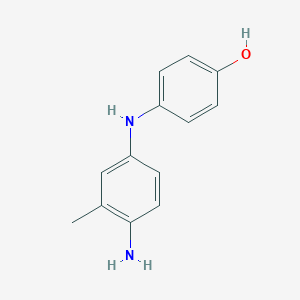
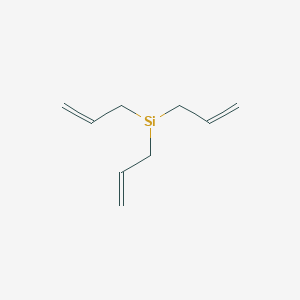
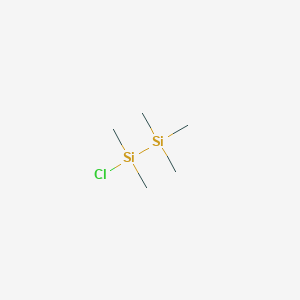
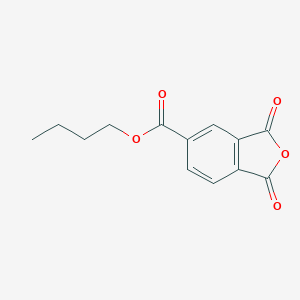
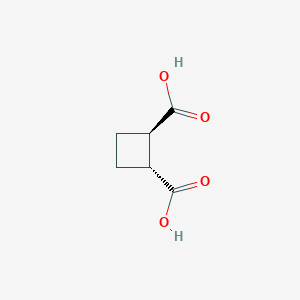
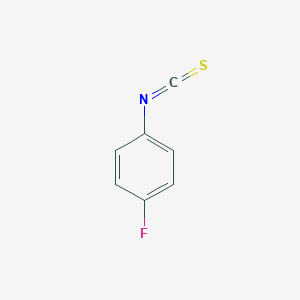
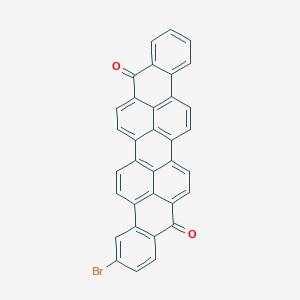
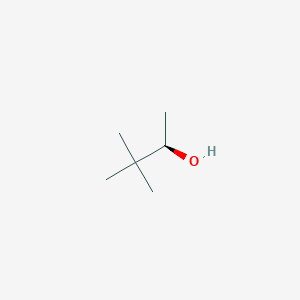
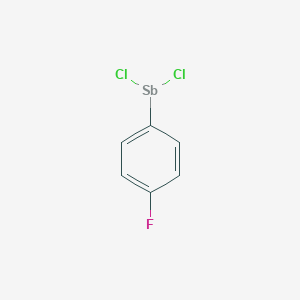
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
